molecular formula C39H72NaO8P B1394236 Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate CAS No. 474943-29-8

Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Cat. No. B1394236
M. Wt: 722.9 g/mol
InChI Key: QCCKEVYCMGRONT-ZNKFQGFOSA-M
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Description

Synthesis Analysis

The synthesis of complex organic phosphates typically involves multiple steps and requires precise control over reaction conditions. The exact process would depend on the specific structure of the compound.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within a molecule and the chemical bonds that hold them together.



Chemical Reactions Analysis

The chemical reactions involving phosphates are diverse and can include hydrolysis, condensation, and redox reactions. The exact reactions would depend on the other functional groups present in the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental analysis. These properties are influenced by the compound’s molecular structure and the nature of its constituent atoms.


Scientific Research Applications

  • Synthesis and Chemical Properties :

    • M. Jie and C. Lam (1977) explored the synthesis of furanoid esters from naturally occurring unsaturated fatty esters, which is relevant to the study of Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate due to the shared focus on fatty acid esters and their derivatives (Jie & Lam, 1977).
    • M. S. F. Lie Ken Jie and M. K. Pasha (1998) conducted a study on epoxidation reactions of unsaturated fatty esters, which is pertinent to understanding the chemical reactions involving Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate (Jie & Pasha, 1998).
  • Applications in Materials Science :

    • Z. Xi, Deren Yang, and D. Que (2003) investigated the texturization of monocrystalline silicon with tribasic sodium phosphate, an area which may intersect with the applications of Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate in materials science (Xi, Yang, & Que, 2003).
  • Environmental and Energy Applications :

    • Gongxuan Chen et al. (2020) discussed polyanion-type sodium vanadium phosphate for next-generation sodium-ion batteries, which could have implications for the usage of Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate in energy storage technologies (Chen, Huang, Wu, & Lu, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Phosphates are generally considered safe, but they can pose hazards in certain forms or concentrations. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.


Future Directions

The study of phosphates and related compounds is a vibrant field with many potential future directions. This could include the development of new synthesis methods, the exploration of novel applications, and the investigation of their roles in biological systems.


Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For detailed information, please consult relevant scientific literature or professionals in the field.


properties

IUPAC Name

sodium;[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h12,14,18,20,37H,3-11,13,15-17,19,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b14-12-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCKEVYCMGRONT-ZNKFQGFOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677121
Record name Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

CAS RN

474943-29-8
Record name Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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